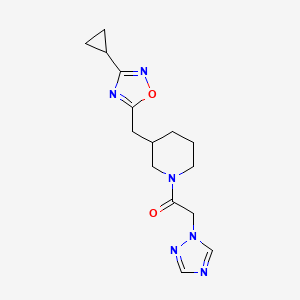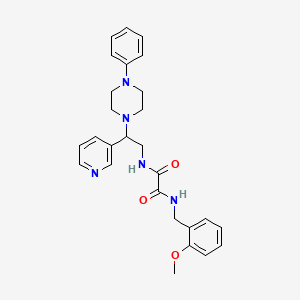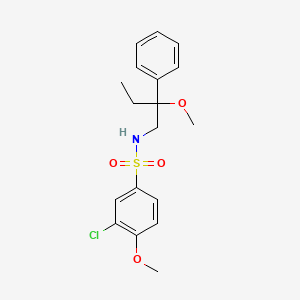![molecular formula C13H17F3N2O2S B3020572 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2309569-83-1](/img/structure/B3020572.png)
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFB-TM, and it is a urea derivative that has been synthesized through a multi-step process involving several chemical reactions. In
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea involves the inhibition of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. TFB-TM has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of inflammation and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea has several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TFB-TM has also been shown to induce the expression of pro-apoptotic genes, leading to the induction of cell death in cancer cells. Moreover, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity towards NF-κB inhibition. This makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in some assays. Additionally, TFB-TM has not been extensively tested in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for the research on 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea. One direction is to further explore its anti-inflammatory and anti-cancer properties in vivo. This would involve testing the compound in animal models to determine its efficacy and safety. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further optimization of the synthesis method could lead to the development of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea involves several chemical reactions. The first step involves the reaction of 2-(trifluoromethyl)aniline with 1,3-bis(bromomethyl)benzene to form 1,3-bis(2-(trifluoromethyl)phenyl)urea. This intermediate is then reacted with 2-mercapto-4-methylbutanol to form 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea. The synthesis method is complex and requires several steps, but it has been optimized to yield high-quality TFB-TM.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea has potential applications in various fields of scientific research. This compound has been extensively studied for its anti-inflammatory and anti-cancer properties. TFB-TM has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
1-(2-hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c1-21-7-6-9(19)8-17-12(20)18-11-5-3-2-4-10(11)13(14,15)16/h2-5,9,19H,6-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQYXCAKPQUJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


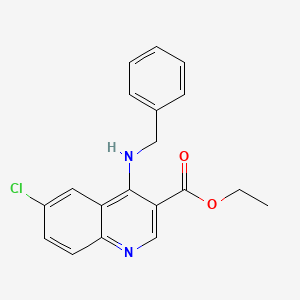
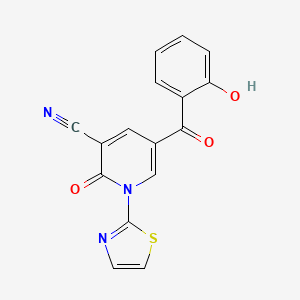
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3020493.png)


![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3020501.png)
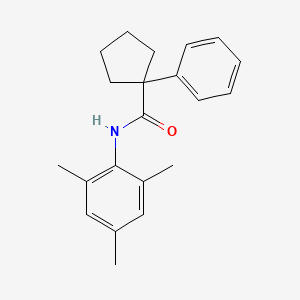

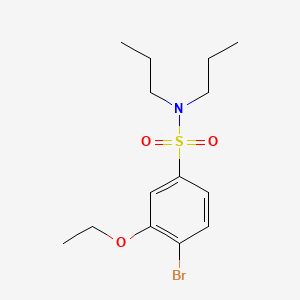
![5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3020507.png)
